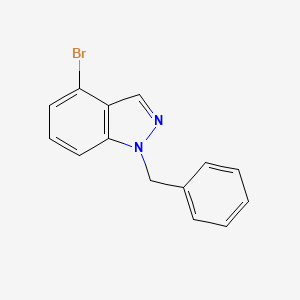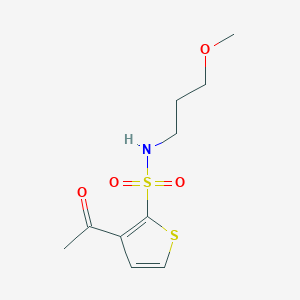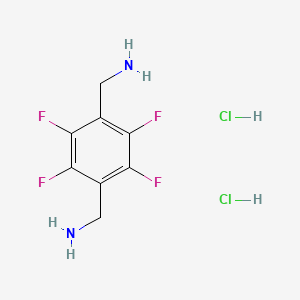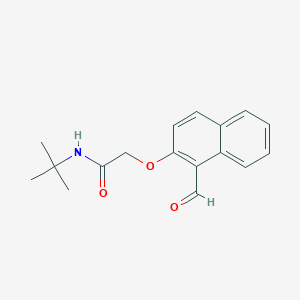![molecular formula C14H16N2O2S B11844565 3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-82-5](/img/structure/B11844565.png)
3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms within its structure contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one can be compared with other spirocyclic compounds, such as:
1-Thia-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic core but differs in the presence of a sulfur atom in the ring structure.
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound has a thiazolidine ring and exhibits different reactivity due to the presence of a thiazolidine moiety.
The uniqueness of this compound lies in its combination of aniline and spirocyclic structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
88051-82-5 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
3-anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H16N2O2S/c17-12-14(9-5-2-6-10-14)18-13(19)16(12)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2 |
InChI Key |
FOTYNHTYVDVACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=S)O2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)

![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)

![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)





![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

